2-(2,6-Diaminohexanoylamino)pentanedioic acid
Description
2-(2,6-Diaminohexanoylamino)pentanedioic acid, also known as L-lysine-L-glutamate (Lys-Glu), is a dipeptide composed of lysine and glutamic acid linked via an amide bond. Its IUPAC name is (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid (C₁₁H₂₁N₃O₅; MW: 275.30 g/mol) .
Properties
IUPAC Name |
2-(2,6-diaminohexanoylamino)pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-6-2-1-3-7(13)10(17)14-8(11(18)19)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTZHPSKYRIGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,6-Diaminohexanoylamino)pentanedioic acid involves several steps. One common synthetic route includes the reaction of 2,6-diaminohexanoic acid with pentanedioic acid under specific conditions . The reaction typically requires a catalyst and is conducted in a controlled environment to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2,6-Diaminohexanoylamino)pentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Scientific Research Applications
2-(2,6-Diaminohexanoylamino)pentanedioic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in enzyme inhibition and protein interactions. In medicine, it is explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Diaminohexanoylamino)pentanedioic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Lys-Glu vs. Other Dipeptides
- (S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic Acid (CAS 3062-07-5): Structure: Composed of a branched-chain amino acid (likely valine/isoleucine derivative) linked to glutamic acid. Molecular Formula: C₁₀H₁₈N₂O₅ (MW: 246.26 g/mol) .
Lys-Glu vs. Folate Derivatives
- 5-CH₃-H₄folate (5-Methyltetrahydrofolate) :
Lys-Glu vs. Methotrexate Analogues
- Methotrexate Related Compound B: Structure: Pteridinyl-glutamic acid derivative. Key Differences: The pteridine ring and methylamino groups confer dihydrofolate reductase inhibition, a mechanism absent in Lys-Glu. Molecular Formula: C₁₉H₂₀N₈O₅ (MW: 440.41 g/mol) .
Functional Analogues
Lys-Glu vs. Group II mGluR Agonists
- LY354740: Structure: Bicyclic dicarboxylate. Key Differences: Despite lacking a peptide backbone, LY354740 targets mGluR2/3 receptors, suggesting Lys-Glu’s glutamic acid moiety may interact with similar receptors. Molecular Formula: C₈H₁₁NO₄ (MW: 193.18 g/mol) .
Data Table: Key Attributes of Lys-Glu and Comparable Compounds
Research Findings and Mechanistic Insights
Lys-Glu in Context
- Bioavailability: As a dipeptide, Lys-Glu may exhibit enhanced stability compared to free glutamic acid, similar to other peptide derivatives like ZJ-11 and ZJ-17 noted in mGluR research .
Comparative Pharmacodynamics
- Folate Analogues : 5-CH₃-H₄folate and Methotrexate derivatives are critical in nucleotide synthesis and cancer therapy, respectively, leveraging their pteridine-glutamate structures. Lys-Glu lacks this enzymatic targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
